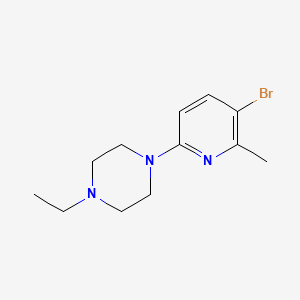

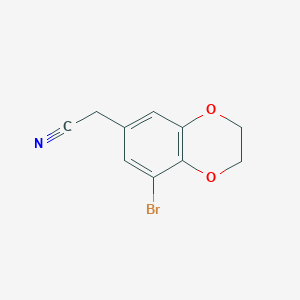

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine” is a derivative of the compound "(5-Bromo-6-methylpyridin-2-yl)methanol" . The latter has a molecular weight of 202.05 and is a solid at room temperature . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of the related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is represented by the linear formula C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve Suzuki cross-coupling reactions . These reactions are facilitated by a palladium catalyst and result in the formation of novel pyridine derivatives .Physical And Chemical Properties Analysis

The related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 and is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

PET Imaging Agent Synthesis

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine derivatives have been explored in the synthesis of PET imaging agents. For instance, Xiaohong Wang et al. (2018) developed a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. Their synthesis involved a multi-step process resulting in a tracer with a high radiochemical yield and purity, demonstrating the utility of such derivatives in advanced medical imaging applications (Wang et al., 2018).

Inhibitors of 15-Lipoxygenase

Research by Tayebe Asghari et al. (2016) synthesized new derivatives incorporating 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine, evaluating them as potential inhibitors of 15-lipoxygenase. The study highlighted the significance of these compounds in targeting specific enzymes, contributing to the development of new therapeutic agents (Asghari et al., 2016).

Catechol Oxidase Models

Michael Merkel et al. (2005) focused on the synthesis of less symmetrical dicopper(II) complexes, incorporating derivatives of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine. These complexes served as models for catechol oxidase, providing insights into enzyme activity and structure-function relationships (Merkel et al., 2005).

Structural Characterization of Analgesics

In the realm of pain management, Z. Karczmarzyk and W. Malinka (2008) conducted a structural characterization of analgesic isothiazolopyridines, incorporating the studied chemical. Their work contributed to understanding the molecular basis of analgesic drugs and the role of such derivatives in their efficacy (Karczmarzyk & Malinka, 2008).

Propiedades

IUPAC Name |

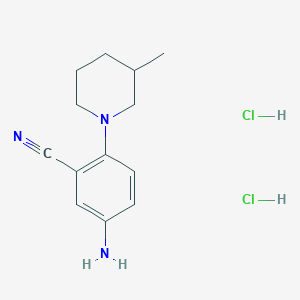

1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJAZWAJLAGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)